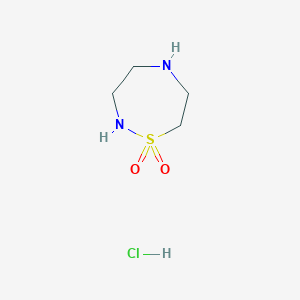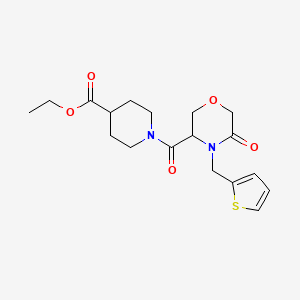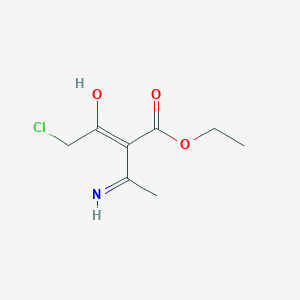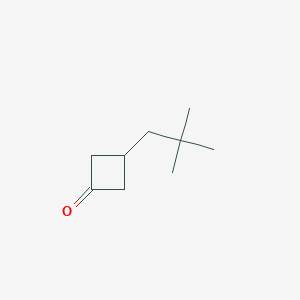![molecular formula C32H25F3N4O3 B2366832 N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-(trifluomethyl)phenyl)amino)formamide CAS No. 1796922-64-9](/img/structure/B2366832.png)
N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-(trifluomethyl)phenyl)amino)formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain a bicyclic amidine base structure, similar to 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) . DBU is a non-nucleophilic, sterically hindered, tertiary amine base used in organic chemistry .
Molecular Structure Analysis
The compound likely contains a bicyclic structure based on the name, similar to DBU . It also appears to contain phenyl groups and a trifluoromethyl group, which could influence its reactivity and properties.Chemical Reactions Analysis
Again, while specific reactions involving your compound are not available, DBU is known to be involved in various reactions such as the Baylis-Hillman reaction and the reduction of azides to amines .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. For comparison, DBU is a colorless liquid with a density of 1.018 g/mL at 25 °C .科学的研究の応用
Nonlinear Optical (NLO) Materials
Theoretical studies have investigated the potential of this compound for nonlinear optical (NLO) applications. NLO materials are crucial for fields like fiber optics and data transmission. The compound’s electronic structure and response to external fields can be explored using density functional theory (DFT) calculations . Understanding its NLO properties can guide its use in optical devices.
Electrides and Excess Electrons
The compound contains excess electrons, resembling molecular electrides. Electrides are materials where electrons act as anions, forming stable complexes with cations. In this case, alkali metals (Li, Na, and K) interact with the diaza[2.2.2] cryptand moiety. These interactions play a vital role in promoting NLO properties. The weak van der Waals forces between the metal and complexant contribute to the stability of these electrides .
Hyperpolarizability and Hyper Rayleigh Scattering
The compound exhibits remarkable hyperpolarizability (βo) due to loosely bound excess electrons. Hyper Rayleigh scattering hyperpolarizability (βHRS) values are also significant, especially for the K@crypt complex. These properties make it a promising candidate for NLO applications. Frequency-dependent first-order and second-order hyperpolarizability further enhance its potential at specific frequencies .
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
QTAIM analysis reveals the nature of interactions between alkali metals and the complexant. It highlights the roles of van der Waals forces and electron localization. Understanding these interactions informs material design for optoelectronic applications .
Excited State Parameters and Absorbance Properties
Using time-dependent density functional theory (TD-DFT), researchers can explore the compound’s excited state parameters. Absorbance properties provide insights into its behavior upon light absorption. An electron density difference map (EDDM) helps evaluate orbital contributions in excited states .
Further Development of Molecular Electrides
This research contributes to the development of molecular electrides for optoelectronic applications. By understanding the compound’s unique properties, scientists can design novel materials with enhanced NLO characteristics .
作用機序
Safety and Hazards
特性
IUPAC Name |
1-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H25F3N4O3/c1-20-9-5-6-12-24(20)27(40)19-39-26-14-8-7-13-25(26)28(21-10-3-2-4-11-21)37-29(30(39)41)38-31(42)36-23-17-15-22(16-18-23)32(33,34)35/h2-18,29H,19H2,1H3,(H2,36,38,42) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXDWFXKXFLSRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CN2C3=CC=CC=C3C(=NC(C2=O)NC(=O)NC4=CC=C(C=C4)C(F)(F)F)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H25F3N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-(trifluomethyl)phenyl)amino)formamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Chloro-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2366752.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(benzylsulfonyl)acetamide](/img/structure/B2366755.png)
![(Z)-ethyl 2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2366757.png)
![Methylethyl 2-(4-benzo[d]furan-2-yl-2-oxochromen-6-yloxy)acetate](/img/structure/B2366761.png)
![N-[(4,6-dimethoxypyrimidin-5-yl)methyl]-2-methoxypyridin-3-amine](/img/structure/B2366762.png)

![Methyl 4-ethyl-5-methyl-2-[(3-phenylpropanoyl)amino]thiophene-3-carboxylate](/img/structure/B2366765.png)



